
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene is a photochromic compound known for its ability to undergo reversible structural changes upon exposure to light. This compound belongs to the class of diarylethenes, which are widely studied for their photochromic properties. The molecular formula of this compound is C27H18F6S2, and it has a molecular weight of approximately 520.55 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene typically involves the following steps:
Bromination of 2-methylthiophene: 2-methylthiophene is reacted with bromine to form 3,5-dibromo-2-methylthiophene.
Formation of boronic acid derivative: The dibromo compound is then treated with tri-n-butylborate to yield 2-methyl-3-bromo-5-boronate thiophene.
Suzuki coupling reaction: The boronate derivative is coupled with 3,4-difluorobromobenzene using a palladium catalyst to form 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene.
Cyclization: Finally, the cyclization reaction with perfluorocyclopentene under controlled conditions yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene undergoes several types of chemical reactions, including:
Photochromic Reactions: The compound exhibits reversible photochromism, where it changes color upon exposure to UV light and reverts to its original color under visible light.
Substitution Reactions: The thiophene rings can undergo electrophilic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
UV Light: Used to induce the photochromic reaction.
Electrophilic Reagents: Such as bromine and nitric acid for substitution reactions.
Major Products
Photochromic Reaction Products: The compound switches between open-ring and closed-ring isomers.
Substitution Reaction Products: Depending on the reagent used, products such as brominated or nitrated derivatives of the compound are formed
Aplicaciones Científicas De Investigación
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene involves the following steps:
Photoexcitation: Upon exposure to UV light, the compound absorbs photons, leading to the excitation of electrons.
Isomerization: The excited state undergoes a conformational change, resulting in the formation of a closed-ring isomer.
Comparación Con Compuestos Similares
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene can be compared with other similar compounds, such as:
1,2-Bis(2-methyl-5-phenyl-3-thienyl)cyclopentene: Lacks the perfluoro group, resulting in different photochromic properties.
1,2-Bis(2-methyl-5-(3,4-difluorophenyl)-3-thienyl)perfluorocyclopentene: Contains additional fluorine atoms on the phenyl rings, affecting its electronic properties.
The uniqueness of this compound lies in its high photochromic efficiency and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
182003-69-6 |
|---|---|
Fórmula molecular |
C27H18F6S2 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C27H18F6S2/c1-15-19(13-21(34-15)17-9-5-3-6-10-17)23-24(26(30,31)27(32,33)25(23,28)29)20-14-22(35-16(20)2)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clave InChI |
OUCKAFOKXHCQPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



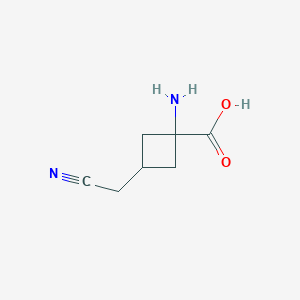
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
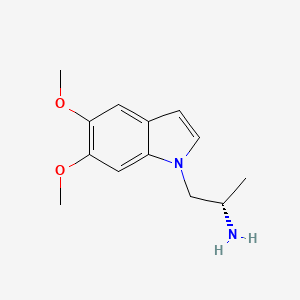
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
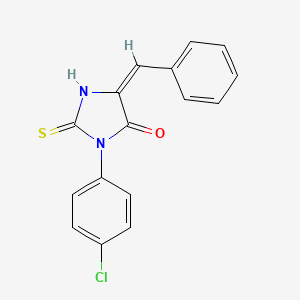
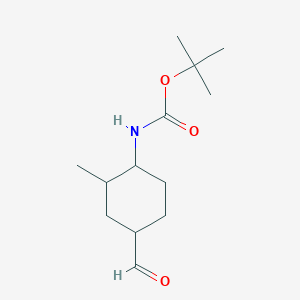
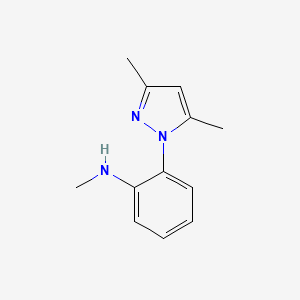

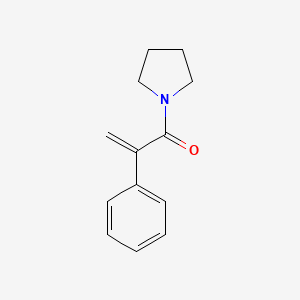
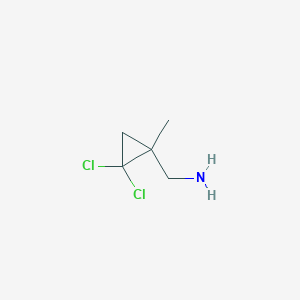
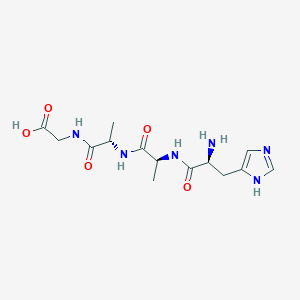
![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)

